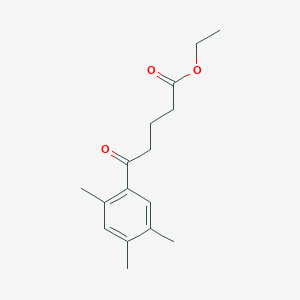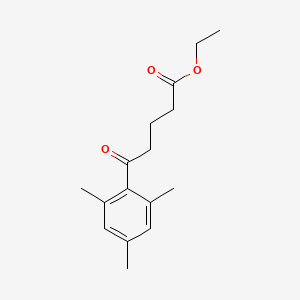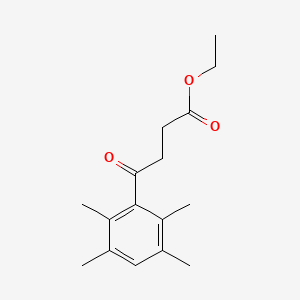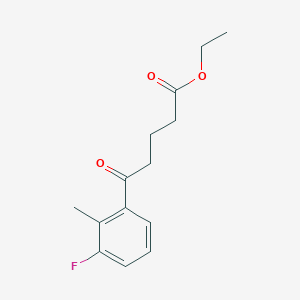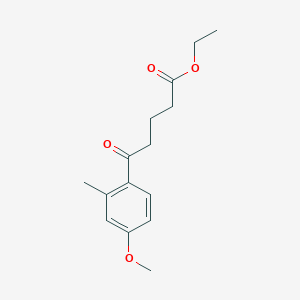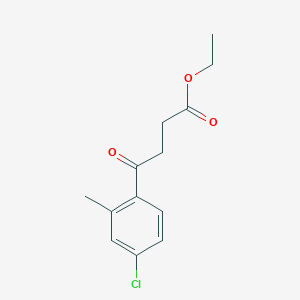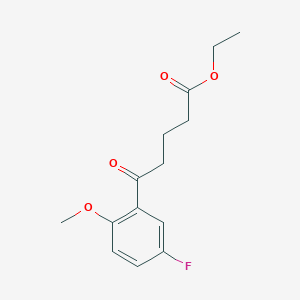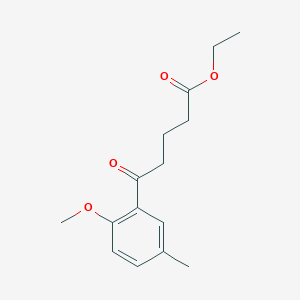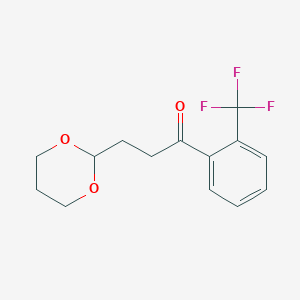
3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 1,3-dioxane derivatives . For example, the synthesis of 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives involves the anancomeric structure and the axial orientation of the aryl group .Molecular Structure Analysis
The molecular structure of similar compounds often involves a 1,3-dioxane ring . This ring is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with 1,3-dioxane derivatives . For example, the bromination reaction of some bis(1,3-dioxan-2-yl)alkanes was investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve a 1,3-dioxane ring . This ring is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups .Aplicaciones Científicas De Investigación
Versatile Protecting and Activating Group in Amine Synthesis
A study conducted by Sakamoto, Izumi, Yamada, and Tsunoda (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines. The Dios group, related to 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, demonstrated stability under basic and reductive conditions and was removed by heating in a hot aqueous solution of trifluoroacetic acid. This highlights its potential in amine synthesis (Sakamoto et al., 2006).
Catalytic Applications in Polymer Science
Research by Cervellera et al. (2005) showed the use of 1,3-dioxan-2-one in the curing of diglycidylether of bisphenol A. The study focused on its use as a catalyst in polymer science, indicating the relevance of derivatives like 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone in this field (Cervellera et al., 2005).
Synthetic Applications in Organic Chemistry
Yavari, Souri, Sirouspour, and Djahaniani (2006) highlighted the use of 1,3-dioxan-2-yl derivatives in the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols. This demonstrates the compound's utility in complex organic synthesis processes (Yavari et al., 2006).
Fluorescence and Spectroscopic Analysis
Gaina et al. (2012) conducted studies on the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, producing new 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives. These compounds displayed remarkable daylight fluorescence, indicating the potential of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone in spectroscopic analysis (Gaina et al., 2012).
Direcciones Futuras
The future directions for research on similar compounds could involve further investigation into their synthesis, chemical reactions, and potential applications . For example, benzpyrimoxan, a compound with a similar structure, was found to have remarkable activity against nymphs of rice planthoppers, suggesting potential use as an insecticide .
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-5-2-1-4-10(11)12(18)6-7-13-19-8-3-9-20-13/h1-2,4-5,13H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJXKDYIORVOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645944 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone | |
CAS RN |
898786-55-5 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

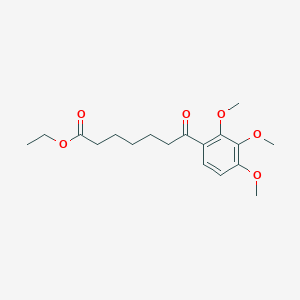
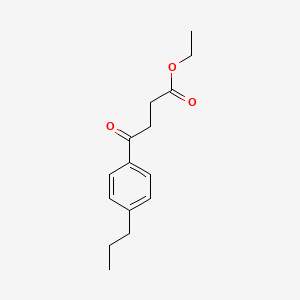
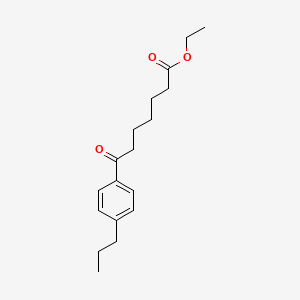
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
